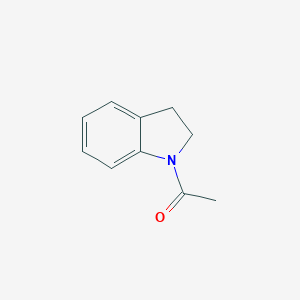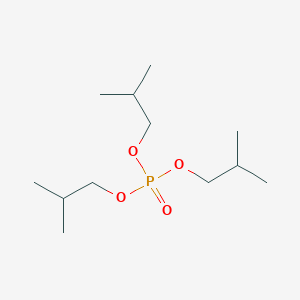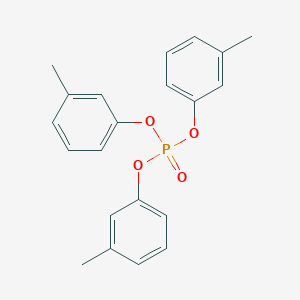
1-アセチルインドリン
概要
説明
1-Acetylindoline (1-AIL) is a novel synthetic compound that has recently been developed to study the biology of the cholinergic system. 1-AIL is a structural analogue of acetylcholine, a neurotransmitter that plays a key role in the central and peripheral nervous systems. It has been used in a variety of scientific research applications, including pharmacological studies, neurophysiological research, and in vitro experiments. This article will discuss the synthesis method of 1-AIL, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for further research.
科学的研究の応用
5-クロロインドールの合成
1-アセチルインドリンは、5-クロロインドールの合成に使用できます . この化合物は、さまざまな医薬品および農薬の製造における重要な中間体です。
トリアゾロチアジアゼピンジオキシド誘導体の調製
1-アセチルインドリンは、トリアゾロチアジアゼピンジオキシド誘導体の調製のための反応物として使用できます . これらの誘導体は、多様な生物活性を持つため、医薬品化学における潜在的な用途があります。
ハロ置換芳香族アミドの調製
1-アセチルインドリンは、ハロ置換芳香族アミドの調製のための反応物として使用できます . これらの化合物は、幅広い生物活性を持つため、医薬品化学の分野で重要です。
α1-アドレナリン受容体拮抗薬の調製
1-アセチルインドリンは、[[(フェニル)ピペラジニル]アルキル]インドリル]エタノンおよび[[[(フェノキシエチル)ピペラジニル]アルキル]インドリル]エタノン誘導体の調製のための反応物として使用できます . これらの化合物は、高血圧や良性前立腺肥大などの状態の治療に使用されるα1-アドレナリン受容体拮抗薬として作用することが知られています。
ナフタレンジオン誘導体の合成
1-アセチルインドリンは、ナフタレンジオン誘導体の合成のための反応物として使用できます . これらの誘導体は、抗マイコバクテリア活性を示すことが判明しており、新しい抗結核薬の開発のための潜在的な候補となっています。
位置選択的オルト鈴木・宮浦カップリング反応
1-アセチルインドリンは、位置選択的オルト鈴木・宮浦カップリング反応のための反応物として使用できます . この反応は、多くの有機化合物の合成における重要なステップである炭素-炭素結合の形成のための強力なツールです。
作用機序
Target of Action
1-Acetylindoline is a substituted indole, a tertiary amide having bulky N-groups . .
Mode of Action
The mode of action of 1-Acetylindoline involves its reduction to the corresponding amine, by reaction with silane in the presence of MoO2Cl2 (a catalyst) . This suggests that 1-Acetylindoline may interact with its targets through a reduction mechanism.
Biochemical Pathways
Indoles, in general, are known to be involved in the metabolism of tryptophan, an essential amino acid .
Pharmacokinetics
Its melting point is reported to be 102-104 °c (lit) , which might influence its bioavailability.
Result of Action
1-Acetylindoline is used in the synthesis of various compounds, including 5-chloroindole . It also serves as a reactant for the preparation of triazolothiadiazepine dioxide derivatives, halo-substituted aromatic amides, and certain indolyl]ethanone derivatives as α1-adrenoreceptor antagonists . These suggest that the molecular and cellular effects of 1-Acetylindoline’s action are diverse and depend on the specific context of its use.
Action Environment
Its storage temperature is recommended to be in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
生化学分析
Biochemical Properties
1-Acetylindoline interacts with various enzymes, proteins, and other biomolecules. Its reduction to the corresponding amine, by reaction with silane in the presence of MoO2Cl2 (a catalyst), has been reported . This suggests that 1-Acetylindoline can participate in biochemical reactions involving reduction processes.
Cellular Effects
Indole derivatives, to which 1-Acetylindoline belongs, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Acetylindoline may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can undergo reduction to form a corresponding amine . This suggests that 1-Acetylindoline may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTCWULFNYNFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166984 | |
| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-30-1 | |
| Record name | 1-Acetylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoline, 1-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















